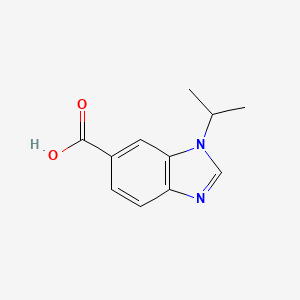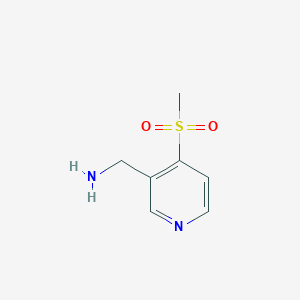
(4-(Methylsulfonyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methylsulfonyl group attached to the pyridine ring and a methanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the methylsulfonyl group.
Sulfonation: Pyridine is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield (4-(Methylsulfonyl)pyridine).
Amination: The (4-(Methylsulfonyl)pyridine) is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) to introduce the methanamine group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the sulfonation and amination steps to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups replacing the methanamine group.
Applications De Recherche Scientifique
(4-(Methylsulfonyl)pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
(4-(Methylthio)pyridin-3-yl)methanamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
(4-(Methylsulfonyl)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.
Uniqueness:
Functional Group: The presence of the methylsulfonyl group imparts unique chemical properties, such as increased polarity and reactivity.
Positional Isomerism: The position of the methanamine group on the pyridine ring affects the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(4-methylsulfonylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-3-9-5-6(7)4-8/h2-3,5H,4,8H2,1H3 |
Clé InChI |
HVCUEXPDTHTOMR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=NC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


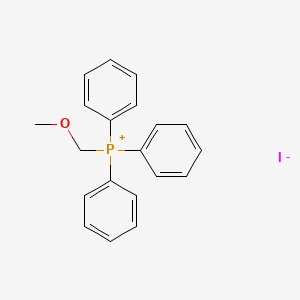
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
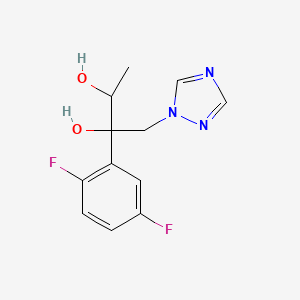
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
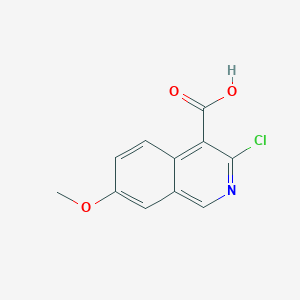
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)
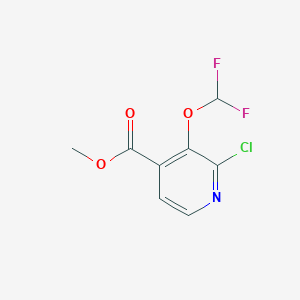
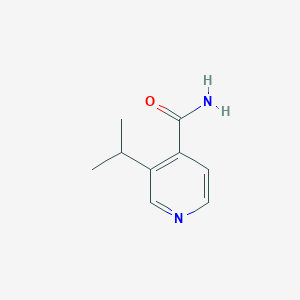
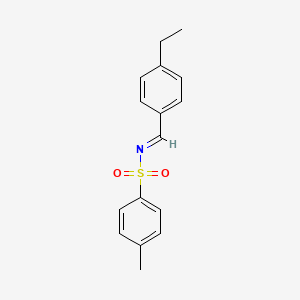

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
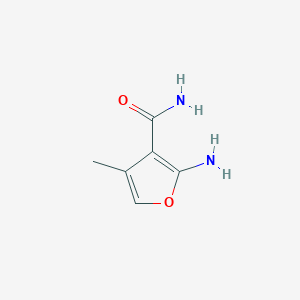
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
